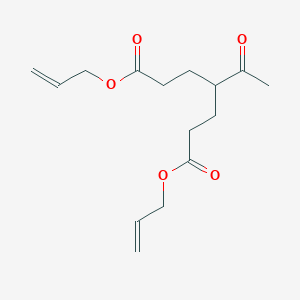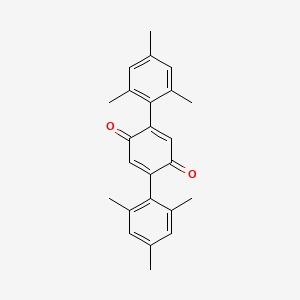
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Métodos De Preparación
The synthesis of 2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,4,6-trimethylphenyl derivatives with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of 2,4,6-trimethylphenyl is reacted with cyclohexa-2,5-diene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
Aplicaciones Científicas De Investigación
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through various pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
2,5-Bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione can be compared with similar compounds such as:
2,5-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-dione: This compound has similar structural features but differs in the substitution pattern on the aromatic rings.
2,5-Bis(4-methylphenyl)cyclohexa-2,5-diene-1,4-dione: Another similar compound with variations in the position of the methyl groups on the aromatic rings.
Propiedades
Número CAS |
5465-49-6 |
|---|---|
Fórmula molecular |
C24H24O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2,5-bis(2,4,6-trimethylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H24O2/c1-13-7-15(3)23(16(4)8-13)19-11-22(26)20(12-21(19)25)24-17(5)9-14(2)10-18(24)6/h7-12H,1-6H3 |
Clave InChI |
VCVJQGLXBSXVHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CC(=O)C(=CC2=O)C3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


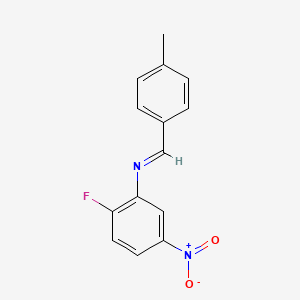
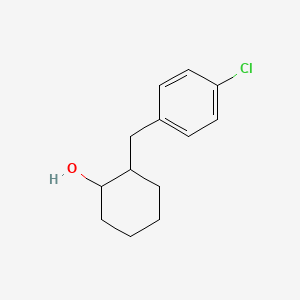
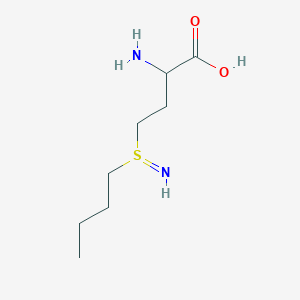
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
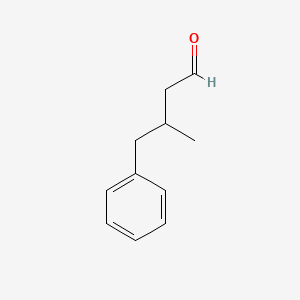

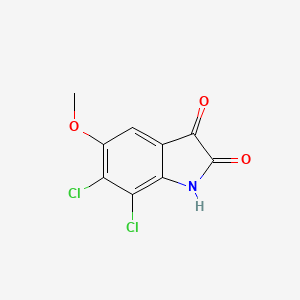

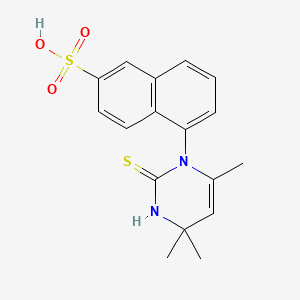
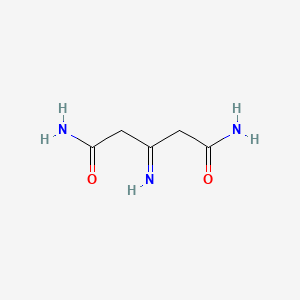
![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)

